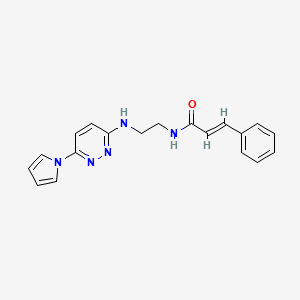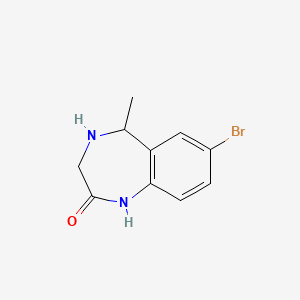![molecular formula C18H14N4O3S B2745058 1-(4,5-二氢萘并[1,2-d]噻唑-2-基)-3-(4-硝基苯基)脲 CAS No. 391868-16-9](/img/structure/B2745058.png)
1-(4,5-二氢萘并[1,2-d]噻唑-2-基)-3-(4-硝基苯基)脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “1-(4,5-Dihydronaphtho[1,2-d]thiazol-2-yl)-3-(4-nitrophenyl)urea” appears to contain a dihydronaphtho[1,2-d]thiazol-2-yl group and a 4-nitrophenyl group linked by a urea moiety. The dihydronaphtho[1,2-d]thiazol-2-yl group is a bicyclic system containing a thiazole ring fused with a dihydronaphthalene ring. The 4-nitrophenyl group is a phenyl ring substituted with a nitro group at the 4-position .
Molecular Structure Analysis
The molecular structure of this compound would be expected to show the characteristic features of the dihydronaphtho[1,2-d]thiazol-2-yl and 4-nitrophenyl groups, as well as the urea linkage .Chemical Reactions Analysis
The chemical reactivity of this compound would be expected to be influenced by the presence of the nitro group, which is electron-withdrawing, and the thiazole ring, which can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the nitro group could increase its reactivity and polarity .科学研究应用
Organic Electronics and Molecular Devices
DNTU has been investigated for its potential in organic electronics. Researchers have explored its use as a building block in molecular devices, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Its electron-donating and accepting properties make it suitable for constructing semiconducting materials with tailored electronic properties .
Anticancer Agents
DNTU derivatives have shown promising anticancer activity. Researchers have synthesized analogs of DNTU and evaluated their cytotoxic effects against cancer cell lines. These compounds exhibit selective toxicity, making them potential candidates for targeted cancer therapy. Mechanistic studies are ongoing to understand their mode of action .
Supramolecular Chemistry and Host-Guest Interactions
DNTU-based molecules have been explored in supramolecular chemistry. Their ability to form inclusion complexes with other molecules, such as cyclodextrins, highlights their host-guest interactions. These complexes can be used for drug delivery, sensing, and molecular recognition applications .
Materials Science: Crystal Engineering
DNTU derivatives have been studied for their crystal engineering properties. Researchers have investigated their crystalline structures and packing arrangements. Understanding these crystal structures aids in designing functional materials with specific properties, such as optical behavior, solubility, and stability .
Biological Probes and Imaging Agents
Fluorescent derivatives of DNTU have been developed as biological probes and imaging agents. These compounds can selectively bind to specific biomolecules or cellular structures, allowing researchers to visualize and study biological processes. Their low cytotoxicity and high sensitivity make them valuable tools in cell biology and bioimaging .
Metal Ion Sensing and Chemosensors
DNTU-based chemosensors have been designed for detecting metal ions. These sensors undergo specific changes (such as fluorescence emission or color) upon binding to metal ions. Researchers have explored their applications in environmental monitoring, detecting heavy metals, and studying metal-ion-dependent biological processes .
未来方向
属性
IUPAC Name |
1-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-3-(4-nitrophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O3S/c23-17(19-12-6-8-13(9-7-12)22(24)25)21-18-20-16-14-4-2-1-3-11(14)5-10-15(16)26-18/h1-4,6-9H,5,10H2,(H2,19,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCWNTEMFNNDOIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4,5-Dihydronaphtho[1,2-d]thiazol-2-yl)-3-(4-nitrophenyl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Isopropyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2744975.png)

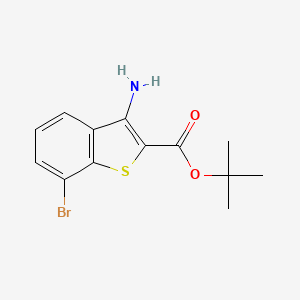
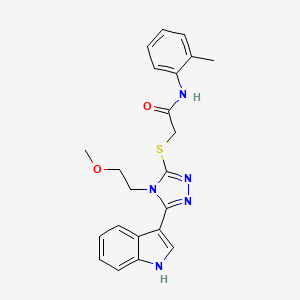
![2H-Naphtho[1,8-bc]thiophen-2-one](/img/structure/B2744986.png)
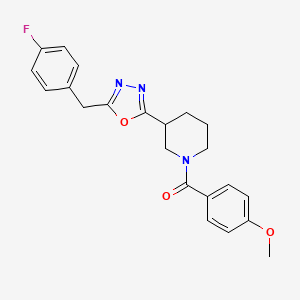
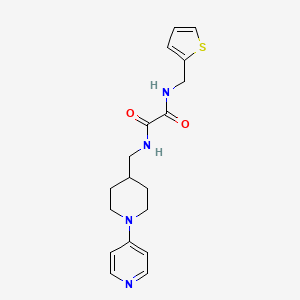
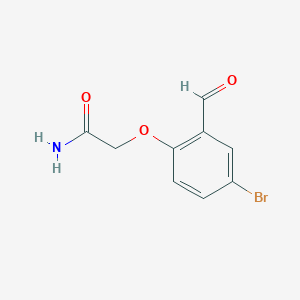
![2-(6-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2744992.png)
![7-tert-Butyl-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2744993.png)
![3-(1-(2-(methylthio)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2744995.png)
